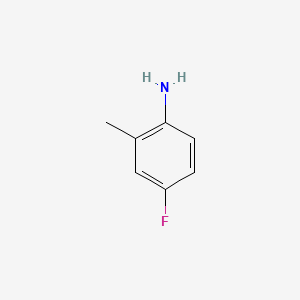

4-Fluoro-2-methylaniline

Description

Significance of Fluorinated Aromatic Amines in Chemical Science

Fluorinated aromatic amines are a class of organic compounds that have garnered considerable attention in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The introduction of fluorine atoms into an aromatic amine structure can significantly alter its electronic properties, chemical reactivity, stability, and physiological characteristics. numberanalytics.comnih.gov

The high electronegativity of fluorine often leads to a decrease in the basicity of the amine group, which can be advantageous in tuning the pharmacokinetic profiles of drug candidates. alfa-chemistry.com This modification can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the therapeutic effect of a drug. nih.govalfa-chemistry.com Furthermore, the presence of fluorine can influence a molecule's lipophilicity, which is a critical factor in its ability to be absorbed and distributed within a biological system. nih.govacs.org Consequently, fluorinated aromatic amines serve as crucial building blocks in the synthesis of a wide array of bioactive molecules and advanced materials. alfa-chemistry.comchemimpex.com

Historical Context of 4-Fluoro-2-methylaniline Research

While a detailed historical timeline of this compound research is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and exploration of organofluorine chemistry. The unique properties conferred by fluorine led researchers to synthesize and investigate a wide range of fluorinated compounds. The CAS Registry Number 452-71-1 identifies this specific isomer, and it has been cataloged in various chemical databases, indicating its availability and use in research and commercial applications for some time. lookchem.com Its synonyms, such as 2-Amino-5-fluorotoluene and 4-Fluoro-o-toluidine, further point to its established presence in the chemical landscape. sigmaaldrich.comtcichemicals.com

Scope and Research Trajectories for this compound

Current research involving this compound primarily focuses on its utility as a versatile intermediate in organic synthesis. chemimpex.com Its structural features, a primary aromatic amine with both fluorine and methyl substituents, make it a valuable precursor for creating more complex molecules with specific desired properties. chemimpex.com

Key research trajectories include:

Pharmaceutical and Agrochemical Synthesis: A significant area of investigation involves using this compound as a starting material for the development of new pharmaceutical drugs and crop protection agents. numberanalytics.comchemimpex.com The presence of the fluoro and methyl groups can be strategically utilized to enhance the biological activity and physicochemical properties of the final products.

Materials Science: Researchers are exploring the incorporation of this compound into the structure of advanced materials like polymers and dyes. chemimpex.commyskinrecipes.com The fluorine atom can impart desirable characteristics such as thermal stability and specific electronic properties to these materials. researchgate.net

Organic Synthesis Methodology: The compound is also employed in the development and optimization of new synthetic reactions, serving as a model substrate to explore the reactivity of fluorinated aromatic systems. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHLGVTVACLEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060008 | |

| Record name | 4-Fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-71-1 | |

| Record name | 4-Fluoro-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorotoluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-fluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorotoluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROTOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D3BF9SJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 4 Fluoro 2 Methylaniline and Its Derivatives

Classical Synthetic Approaches

Classical synthesis methods for aromatic amines and their derivatives have been foundational in organic chemistry. These routes, while effective, often involve harsh conditions and multiple steps.

A primary and widely used method for synthesizing 4-Fluoro-2-methylaniline is through the reduction of its corresponding nitro precursor, 5-Fluoro-2-nitrotoluene. chemicalbook.comsigmaaldrich.com This transformation of a nitro group (-NO₂) to an amino group (-NH₂) is a fundamental reaction in aromatic chemistry. The starting material, 5-Fluoro-2-nitrotoluene, is a known compound with the chemical formula CH₃C₆H₃(NO₂)F. sigmaaldrich.comnih.gov

Various reducing agents and catalytic systems can be employed for this purpose. A common laboratory-scale method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. chemicalbook.com For instance, the reaction can be carried out by refluxing 5-Fluoro-2-nitrotoluene with iron powder in the presence of a small amount of hydrochloric acid in an ethanol-water mixture. chemicalbook.com

Catalytic hydrogenation is another efficient method, often preferred for industrial-scale production due to cleaner reaction profiles and easier product isolation. This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. google.com Common catalysts include palladium, platinum, or Raney nickel. google.comrsc.org For example, the hydrogenation of a similar precursor, 4-fluoro-2-methoxy-1-nitrobenzene, is effectively carried out using Raney Ni as a catalyst in a methanol (B129727) solvent under hydrogen pressure. google.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

| Method | Reducing Agent/Catalyst | Solvent/Conditions | Key Features |

|---|---|---|---|

| Metal/Acid Reduction | Iron (Fe) powder / Hydrochloric acid (HCl) | Ethanol (B145695)/Water, Reflux | Cost-effective and reliable for lab scale. chemicalbook.com |

| Catalytic Hydrogenation | Raney Nickel (Ni) | Methanol, H₂ pressure | Suitable for industrial scale, clean reaction. google.com |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Methanol, H₂ | High activity and stability. rsc.org |

Diazotization reactions are a versatile tool in aromatic chemistry, traditionally used to convert primary aromatic amines into diazonium salts. youtube.comnih.gov These salts are valuable intermediates that can be transformed into a wide variety of functional groups. While the direct diazotization of an aniline (B41778) followed by hydrolysis typically yields a phenol, related diazotization-based transformations are crucial for introducing fluorine onto an aromatic ring. nih.govdoubtnut.com

The most relevant of these is the Balz-Schiemann reaction, which represents a general method for introducing a fluorine atom into an aromatic ring. dovepress.com In this procedure, a primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. The subsequent addition of fluoroboric acid (HBF₄) or other fluoride (B91410) sources leads to the formation of an aryl diazonium fluoroborate, which upon thermal decomposition, releases nitrogen gas and yields the corresponding aryl fluoride. sci-hub.se

This classical approach, while effective, often requires the isolation of potentially hazardous diazonium salts and may involve high temperatures. dovepress.comsci-hub.se Modern variations aim to perform the diazotization and fluoro-dediazoniation in a single pot to improve safety and efficiency. sci-hub.seresearchgate.net For instance, using organic base-HF agents can produce fluoroarenes in high yields without the need to isolate the diazonium intermediate. sci-hub.se

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.combyjus.com This reaction is not a direct route to this compound but is instrumental in synthesizing its precursors. organic-chemistry.org The reaction typically involves an arene, an acyl chloride or anhydride, and a strong Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362) (AlCl₃). byjus.commasterorganicchemistry.com

A relevant application is the acylation of m-fluorotoluene. In a patented process, m-fluorotoluene undergoes a Friedel-Crafts acylation reaction with an agent like trichloroacetyl chloride, catalyzed by aluminum trichloride. google.com This reaction produces a mixture of ortho and para acylated isomers relative to the methyl group. Subsequent hydrolysis of the ketone intermediate leads to the corresponding carboxylic acid precursors, such as 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, which can then be further processed to obtain the target aniline. google.com

The choice of catalyst and solvent is critical for the success of the reaction. While AlCl₃ is common, other Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and ferric chloride (FeCl₃) can also be used. google.com Solvents typically include dichloromethane, 1,2-dichloroethane, or carbon disulfide. google.com

| Lewis Acid Catalyst | Typical Acylating Agent | Solvent | Reaction Temperature |

|---|---|---|---|

| Anhydrous Aluminum Trichloride (AlCl₃) | Acyl Chloride (RCOCl) | 1,2-Dichloroethane | -5 to 10 °C google.com |

| Anhydrous Zinc Chloride (ZnCl₂) | Acid Anhydride ((RCO)₂O) | Nitrobenzene (B124822) | -20 to 50 °C google.com |

| Boron Trifluoride (BF₃) | Acyl Chloride (RCOCl) | Dichloromethane | -20 to 50 °C google.com |

| Anhydrous Ferric Chloride (FeCl₃) | Acyl Chloride (RCOCl) | Carbon Disulfide | -20 to 50 °C google.com |

Modern and Green Chemistry Synthetic Strategies

In response to the growing need for sustainable chemical manufacturing, modern synthetic strategies focus on minimizing waste, reducing energy consumption, and avoiding hazardous substances. dovepress.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool. nih.gov This approach can often be performed without solvents, leading to reduced environmental impact. A notable application in this area is the synthesis of fluorinated imines (also known as Schiff's bases) from fluoroanilines like this compound. nih.govmdpi.com

In a typical procedure, equimolar amounts of a fluoroaniline (B8554772) and a fluorinated benzaldehyde (B42025) are ground together manually in a mortar and pestle at room temperature. nih.govresearchgate.net This solvent-free method can produce the desired imines in good to excellent yields within a very short reaction time, often as little as 15 minutes. nih.govresearchgate.net The resulting products are often pure enough to not require further purification. mdpi.com This technique is not only environmentally friendly but also highly efficient, with yields comparable or even superior to those of traditional solvent-based methods. nih.gov The resulting fluorinated imines are versatile intermediates for synthesizing other fine chemicals and drug candidates. mdpi.com

Solvent-free synthesis is a key principle of green chemistry, aiming to eliminate the use of volatile organic compounds that contribute to environmental pollution. dovepress.com Mechanochemical synthesis, as described above, is a prime example of a solvent-free technique. nih.govmdpi.com

Another prominent solvent-free method involves the use of microwave irradiation to accelerate reactions. For example, a zinc-mediated Friedel-Crafts acylation can be carried out under solvent-free conditions using microwave heating, offering a green alternative to traditional methods. organic-chemistry.org These modern approaches align with the goals of preventing environmental pollution and can often be scaled up for larger syntheses. nih.govmdpi.com By consuming only mechanical or microwave energy and not requiring solvents, these methods represent a convenient and environmentally responsible strategy for preparing fluorinated compounds. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and other chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. These principles encourage the use of safer solvents, renewable feedstocks, and more efficient synthetic routes to minimize environmental impact. mun.ca

In the context of this compound synthesis, green chemistry can be applied in several ways:

Solvent-Free and Alternative Solvents: Traditional organic reactions often utilize volatile and hazardous organic solvents. Green approaches advocate for solvent-free conditions or the use of more benign solvents like water or ethanol. For instance, some syntheses can be carried out using microwave irradiation without a solvent, which can lead to shorter reaction times and higher yields. mun.ca

Catalysis: The use of catalysts, particularly biocatalysts and phase transfer catalysts, can improve the efficiency and selectivity of reactions, reducing the need for stoichiometric reagents and minimizing waste. mun.ca

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mun.ca

One common route to synthesize this compound involves the reduction of 5-fluoro-2-nitrotoluene. chemicalbook.com A greener version of this reduction can be achieved by using iron powder in ethanol and water with a catalytic amount of hydrochloric acid, followed by reflux. chemicalbook.com This method avoids the use of more hazardous reducing agents.

Another approach involves the synthesis of 4-fluoro-2-methylbenzonitrile (B118529) from 4-fluoro-2-methylbenzaldehyde. google.com While this is a precursor and not the aniline itself, the principles of using less toxic reagents and milder reaction conditions are applicable. For example, the conversion of the intermediate aldoxime can be achieved using sodium bisulphate monohydrate instead of more hazardous reagents like phosphorus pentoxide or concentrated sulfuric acid. google.com

The development of mechanochemical methods, such as ball milling, for the synthesis of derivatives like Schiff bases also aligns with green chemistry principles by reducing or eliminating the need for solvents, leading to faster reactions and higher productivity. nih.gov

Synthesis of Key Derivatives and Analogues

The synthesis of N-cyclopropyl-4-fluoroanilines is of interest due to their application in the preparation of quinolone group antibiotics. google.com A general procedure involves the selective reaction of a substituted nitrobenzene with cyclopropylamine (B47189). google.com

For the synthesis of a related compound, N-(cyclopropylmethyl)-4-fluoro-3-methylaniline, specific details on its preparation are available, though the direct synthesis of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline from this compound is not explicitly detailed in the provided search results. bldpharm.com However, a general approach would likely involve the N-alkylation of this compound with a cyclopropylmethyl halide or a related electrophile.

A patented process for similar compounds involves the reaction of a nitrobenzene with cyclopropylamine in a solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) at a controlled temperature, followed by reduction of the nitro group. google.com

5-Bromo-4-fluoro-2-methylaniline (B104819) is a solid compound with a melting point of 86-90 °C. sigmaaldrich.com Its synthesis can be approached through the bromination of a protected form of this compound.

A general method for the synthesis of related bromo-methylanilines involves a three-step process: google.com

Protection of the amine group: The starting arylamine, in this case, this compound, would be protected, for example, by acetylation to form N-(4-fluoro-2-methylphenyl)acetamide.

Bromination: The protected compound is then subjected to a bromination reaction to introduce the bromine atom at the desired position.

Deprotection: The protecting group is subsequently removed by hydrolysis to yield the final product, 5-bromo-4-fluoro-2-methylaniline. google.com

This multi-step approach helps to control the regioselectivity of the bromination reaction.

Table 1: Properties of 5-Bromo-4-fluoro-2-methylaniline

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrFN | sigmaaldrich.com |

| Molecular Weight | 204.04 g/mol | sigmaaldrich.com |

| Melting Point | 86-90 °C | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

4-Fluoro-2-iodo-5-methylaniline is a chemical intermediate available from various suppliers. achemblock.comsigmaaldrich.com While specific synthesis details are not provided in the search results, a plausible synthetic route could involve the direct iodination of 4-fluoro-3-methylaniline (B1294958) or a multi-step synthesis starting from a different precursor. The IUPAC name for this compound is 4-fluoro-2-iodo-5-methylaniline. achemblock.com

Table 2: Identifiers for 4-Fluoro-2-iodo-5-methylaniline

| Identifier | Value | Reference |

| CAS Number | 85233-15-4 | achemblock.com |

| Molecular Formula | C₇H₇FIN | achemblock.com |

| Molecular Weight | 251.04 | achemblock.com |

| Purity | 97% | achemblock.com |

Schiff bases are compounds containing an azomethine group (RCH=NR') and are typically formed by the condensation reaction of a primary amine with an aldehyde or ketone. semanticscholar.org They are known for their ability to form stable complexes with metal ions. nih.govsemanticscholar.org

The synthesis of Schiff bases from this compound can be achieved through various methods. One notable application is the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline. sigmaaldrich.comsigmaaldrich.com

A green and efficient method for synthesizing fluorinated Schiff bases involves mechanochemistry, specifically ball milling. nih.gov This solvent-free approach offers reduced reaction times and improved yields compared to conventional reflux methods. nih.gov For example, the reaction of a fluorinated benzaldehyde with a primary amine in a ball mill can produce the corresponding Schiff base quickly and efficiently. nih.gov

The general reaction for the formation of a Schiff base involves the condensation of an aldehyde or ketone with a primary amine, as shown in the scheme below. researchgate.net

Scheme 1: General Synthesis of a Schiff Base R-CHO + R'-NH₂ → R-CH=N-R' + H₂O

In the context of this compound, it would serve as the primary amine (R'-NH₂) reacting with a suitable aldehyde or ketone.

Iii. Reaction Mechanisms and Reactivity Studies of 4 Fluoro 2 Methylaniline

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the aromatic ring of 4-Fluoro-2-methylaniline play a crucial role in electrophilic aromatic substitution reactions. The amino (-NH2) group is a strong activating group and is ortho-, para-directing. The methyl (-CH3) group is a weakly activating group, also ortho-, para-directing. The fluorine (-F) atom is a deactivating group due to its high electronegativity, yet it directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions ortho and para to the strongly activating amino group are key sites for substitution. For instance, bromination of similar aniline (B41778) derivatives often involves protection of the amino group, followed by reaction with a bromine source. For example, the synthesis of 4-bromo-2-methylaniline (B145978) involves the protection of the amino group in 2-methylaniline as N-(2-methylphenyl)acetamide, followed by bromination to yield N-(4-bromo-2-methylphenyl)acetamide, and subsequent hydrolysis to obtain the final product. google.com This highlights a common strategy to control the regioselectivity and reactivity in electrophilic substitution reactions of anilines.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

While the carbon-fluorine bond is generally strong, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. In a notable example, the synthesis of meta-substituted fluoropyridines has been achieved through direct radiofluorination of pyridine (B92270) N-oxides. rsc.org This process involves the fluorination of a pyridine N-oxide precursor, which can then be converted to the corresponding aminopyridine. rsc.org Although this example is on a pyridine ring, it demonstrates a strategy that could be conceptually applied to other activated aromatic systems.

Oxidation Reactions and Intermediate Formation

The oxidation of this compound can lead to the formation of various reactive intermediates, which have been the subject of metabolic and mechanistic studies.

The oxidation of arylamines can lead to the formation of N-oxides. For instance, flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various xenobiotics. While specific studies on the N-oxidation of this compound are not prevalent in the provided search results, the N-oxidation of similar aniline compounds is a well-established metabolic pathway.

Research has shown that Flavin-Containing Monooxygenase 1 (FMO1) can mediate the formation of a reactive intermediate from 4-fluoro-N-methylaniline, a closely related compound. nih.gov This process involves a carbon oxidation reaction coupled with defluorination, leading to the formation of an electrophilic quinoneimine intermediate. nih.gov The formation of this intermediate is supported by the identification of N-acetylcysteine adducts. nih.gov

The FMO1-catalyzed reaction of 4-fluoro-N-methylaniline results in the formation of 4-N-methylaminophenol through a proposed labile 1-fluoro-4-(methylimino)cyclohexa-2,5-dienol intermediate. nih.gov This represents a carbon oxidation pathway that is accompanied by the loss of the fluorine atom, a process known as defluorination. nih.gov

Reduction Reactions

Reduction reactions are fundamental in the synthesis of this compound. The most common synthetic route involves the reduction of a nitro group precursor. For example, the catalytic hydrogenation of a nitropyridine N-oxide is a key step in the synthesis of aminopyridines. rsc.org Similarly, the synthesis of this compound would typically proceed via the reduction of 1-fluoro-3-methyl-4-nitrobenzene. This transformation can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) or metal-acid combinations (e.g., tin or iron in hydrochloric acid).

Table of Reaction Conditions

| Reaction Type | Reactants | Reagents/Catalysts | Product(s) |

| Electrophilic Bromination (of a related compound) | N-(2-methylphenyl) acetamide | N-bromosuccinimide, CCl4 | N-(4-bromo-2-methylphenyl) acetamide |

| Nucleophilic Fluorination (on a pyridine ring) | 3-bromo-4-nitropyridine N-oxide | Fluorinating agent | 3-fluoro-4-nitropyridine N-oxide |

| FMO1-mediated Oxidation | 4-fluoro-N-methylaniline | FMO1, NADPH | Quinoneimine intermediate, 4-N-methylaminophenol |

| Catalytic Hydrogenation | 3-fluoro-4-nitropyridine N-oxide | H2, Catalyst | 3-fluoro-4-aminopyridine |

Cross-Coupling Reactions (e.g., Suzuki Coupling on Brominated Analogues)

While direct cross-coupling on the C-F bond of this compound is challenging, its brominated derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures.

The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. nih.govderpharmachemica.com For brominated analogues of this compound, the bromo substituent serves as the leaving group in the catalytic cycle. A general method for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has been developed, highlighting the feasibility of such transformations on substrates bearing a free amino group. nih.gov This methodology is applicable to a wide range of boronic esters, including those with benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents, affording good to excellent yields. nih.gov

A specific example involves the Suzuki coupling of a Schiff base derived from 4-bromo-2-methylaniline. semanticscholar.org In this multi-step synthesis, 4-bromo-2-methylaniline is first condensed with an aldehyde to form an imine, which then undergoes a Suzuki cross-coupling reaction. The bromo group on the aniline ring is selectively coupled with various arylboronic acids in the presence of a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. This demonstrates the compatibility of the Suzuki coupling conditions with the imine functionality and the preferential reactivity of the aryl-bromo bond.

Table 1: Suzuki-Miyaura Coupling of a Brominated 2-Methylaniline Derivative

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | (E)-N-((3-bromothiophen-2-yl)methylene)-2-methyl-4-phenylaniline | 40 |

| 2 | 4-Methoxyphenylboronic acid | (E)-N-((3-bromothiophen-2-yl)methylene)-4-(4-methoxyphenyl)-2-methylaniline | 38 |

| 3 | 4-Chlorophenylboronic acid | (E)-4-(4-chlorophenyl)-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 33 |

| 4 | 3-Nitrophenylboronic acid | (E)-N-((3-bromothiophen-2-yl)methylene)-2-methyl-4-(3-nitrophenyl)aniline | 35 |

| Data synthesized from a study on a related bromo-2-methylaniline derivative. semanticscholar.org |

The development of efficient catalysts, such as the CataCXium A palladacycle, has been shown to be particularly effective for the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines, providing high yields even on a gram scale. nih.gov The reaction conditions are generally mild, and the tolerance for various functional groups makes this a versatile method for the elaboration of the this compound scaffold. nih.gov

Derivatization Pathways and Functional Group Transformations

The primary amino group of this compound is a key site for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are fundamental in medicinal chemistry and material science for modifying the properties of the parent molecule.

The acylation of this compound, specifically the formation of an amide linkage, is a common and important transformation. This can be achieved by reacting the aniline with various acylating agents such as acyl chlorides or anhydrides. For instance, the acetylation of 5-bromo-4-fluoro-2-methylaniline (B104819) can be accomplished using acetyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane. chemicalbook.com This reaction proceeds at room temperature and yields the corresponding N-(5-bromo-4-fluoro-2-methylphenyl)acetamide. chemicalbook.com

Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a coupling reagent for the amidation of carboxylic acids with amines. acs.org This method allows for the direct formation of amides from carboxylic acids and amines under mild, base-free conditions. acs.org A variety of amines, including electron-deficient anilines, can be successfully acylated using this protocol. acs.org

Table 2: Acylation of a Brominated this compound Derivative

| Acylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| Acetyl chloride | Pyridine/Dichloromethane | N-(5-bromo-4-fluoro-2-methylphenyl)acetamide | ~87 | chemicalbook.com |

| Yield calculated from reported masses. |

The resulting N-acyl derivatives are often crystalline solids, which facilitates their purification by recrystallization. acs.org This transformation is not only a means of synthesizing new compounds but also serves as a method for protecting the amino group, thereby modulating its reactivity in subsequent synthetic steps. acs.org

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. claremont.edunih.gov The formation of the C=N double bond is a versatile method for creating new molecular frameworks.

This compound has been used in the synthesis of complex Schiff bases, such as 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline. sigmaaldrich.com This highlights the utility of this compound in constructing elaborate molecular architectures.

The synthesis of Schiff bases can be carried out under various conditions. A common method involves refluxing a mixture of the aniline and the aldehyde in a suitable solvent, often with a catalytic amount of acid. jocpr.com More environmentally friendly methods have also been developed, such as carrying out the reaction in water or under solvent-free conditions using microwave irradiation or grinding. semanticscholar.org These greener methodologies often lead to high yields in shorter reaction times. semanticscholar.org

The characterization of the resulting Schiff bases is typically performed using spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching vibration, and NMR spectroscopy, which reveals the signal for the azomethine proton (CH=N). nih.gov

Table 3: Synthesis of a Schiff Base from this compound

| Aldehyde | Reaction Conditions | Product | Reference |

| 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carbaldehyde | Not specified in abstract | 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline | sigmaaldrich.com |

The formation of imines is a reversible reaction, and the stability of the resulting Schiff base can vary depending on the substituents on both the aniline and the aldehyde. claremont.edu

Iv. Advanced Spectroscopic and Analytical Characterization for 4 Fluoro 2 Methylaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Fluoro-2-methylaniline, offering precise information about the hydrogen, carbon, fluorine, and nitrogen atoms within the molecule.

Proton (¹H) NMR spectroscopy confirms the number and connectivity of hydrogen atoms in this compound. The spectrum is characterized by distinct signals for the methyl group, the amine protons, and the three aromatic protons. The substitution pattern on the aromatic ring leads to specific multiplicities and coupling constants (J-values), which are crucial for assigning each proton to its correct position.

In a typical spectrum recorded in a solvent like DMSO-d₆, the methyl protons (CH₃) appear as a sharp singlet, while the amine (NH₂) protons also produce a singlet, which can be broad. The aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

A recent study reported the following assignments for this compound in DMSO-d₆ arkat-usa.org:

H-6: A doublet of doublets, coupling to both H-5 (ortho coupling, ~8.7 Hz) and the fluorine at C-4 (meta coupling, ~5.2 Hz).

H-3: A doublet of doublets, coupling to the fluorine at C-4 (ortho coupling, ~9.5 Hz) and H-5 (meta coupling, ~3.0 Hz).

H-5: A triplet of doublets, coupling to H-6 (ortho coupling, ~8.5 Hz), H-3 (meta coupling, ~3.0 Hz), and the fluorine at C-4 (para coupling).

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ arkat-usa.org

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| NH₂ | 10.30 | s (singlet) | - |

| H-6 | 7.50 | dd | 8.7, 5.2 |

| H-3 | 7.22 | dd | 9.5, 3.0 |

| H-5 | 7.13 | td | 8.5, 3.0 |

| CH₃ | 2.36 | s (singlet) | - |

Note: The reported chemical shift for the NH₂ protons is unusually high and may be subject to experimental conditions such as solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on each of the seven unique carbon atoms in the this compound molecule. The chemical shifts are influenced by the nature of the attached atoms (N, F, H, C), and the carbon signals are further split by coupling to the fluorine atom (C-F coupling). The carbon directly bonded to fluorine (C-4) shows the largest coupling constant, with smaller couplings observed for the ortho (C-3, C-5) and meta (C-2, C-6) carbons.

Reported ¹³C NMR data indicates distinct chemical shift ranges for the aromatic carbons, influenced by the strong electronegativity of the fluorine atom and the electron-donating nature of the amino and methyl groups, as well as a characteristic upfield signal for the methyl carbon arkat-usa.org.

Table 2: ¹³C NMR Spectroscopic Data Ranges for this compound in DMSO-d₆ arkat-usa.org

| Carbon Assignment | Chemical Shift (δ) ppm Range | Expected C-F Coupling |

| C-4 (C-F) | 162.68 - 160.26 | Large ¹JCF |

| C-1 (C-NH₂) | 135.63 - 135.54 | Small ⁴JCF |

| C-2 (C-CH₃) | 127.52 - 127.50 | Small ³JCF |

| C-6 | 125.73 - 125.64 | Small ³JCF |

| C-5 | 118.43 - 118.20 | Small ²JCF |

| C-3 | 114.12 - 113.90 | Small ²JCF |

| CH₃ | 17.67 | - |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing the fluorine atom. The spectrum for this compound consists of a single signal, as there is only one fluorine environment. The chemical shift of this signal is indicative of the electronic environment around the C-F bond. The signal's multiplicity is determined by couplings to nearby protons, primarily the ortho protons H-3 and H-5. For a closely related compound, N-Pivaloyl-4-fluoro-2-methylaniline, the ¹⁹F chemical shift was reported at δ -117.6 ppm in CDCl₃, which serves as a reasonable estimate for the parent aniline (B41778) sci-hub.se.

Vibrational Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key features include:

N-H Stretching: As a primary amine, it shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Signals for aromatic C-H stretching appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are found in the 1500–1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group typically results in a band around 1600-1640 cm⁻¹.

C-F Stretching: A strong absorption band characteristic of the C-F bond in fluoroaromatic compounds is expected in the 1200–1270 cm⁻¹ region.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | 1500 - 1620 | Strong |

| N-H Bending (Scissoring) | 1600 - 1640 | Medium |

| C-F Stretch | 1200 - 1270 | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for obtaining the infrared spectrum of liquid and solid samples with minimal preparation. In this method, an infrared beam is passed through a crystal with a high refractive index (the ATR crystal). The beam reflects internally, creating an evanescent wave that projects a short distance beyond the crystal surface. When a sample is placed in intimate contact with the crystal, this evanescent wave is attenuated at specific wavenumbers corresponding to the sample's vibrational modes.

For this compound, the ATR-IR spectrum provides a detailed fingerprint based on its functional groups. Key vibrational modes include the N-H stretching of the primary amine group, C-H stretching of the aromatic ring and the methyl group, C=C stretching within the benzene (B151609) ring, the C-N stretching, and the characteristic C-F stretching vibration. Analysis of the spectrum allows for the confirmation of these functional groups and can provide insights into the molecular environment. Publicly available data indicates that an ATR-IR spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov

Table 1: Predicted IR Absorption Regions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methyl (C-H) | Symmetric & Asymmetric Stretch | 2850 - 3000 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Amine (N-H) | Scissoring | 1550 - 1650 |

| C-N | Stretch | 1250 - 1360 |

| C-F | Stretch | 1000 - 1400 |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the electron cloud. Consequently, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

In the analysis of this compound, FT-Raman spectroscopy is particularly effective for observing the vibrations of the aromatic ring and the C-C backbone. The symmetric "ring breathing" mode of the substituted benzene ring typically gives rise to a strong and characteristic Raman peak. Spectroscopic data for this compound has been acquired using an FT-Raman instrument, providing a detailed vibrational profile that complements the information from ATR-IR. nih.gov The combination of both techniques allows for a more complete assignment of the molecule's fundamental vibrational modes.

Table 2: Spectrometer Details for this compound Analysis

| Technique | Instrument | Source of Spectrum |

| ATR-IR | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. nih.gov |

| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Bio-Rad Laboratories, Inc. nih.gov |

**4.3. Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's exact mass, which can be used to calculate its unique elemental formula. For this compound (C₇H₈FN), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. This capability is crucial for unequivocally identifying the compound in complex samples or confirming the outcome of a chemical synthesis. The calculated monoisotopic mass for this compound is 125.064077422 Da, a value that can be experimentally verified using HRMS. nih.gov

Table 3: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₈FN |

| Calculated Monoisotopic Mass | 125.064077422 Da nih.gov |

| Nominal Mass | 125 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of LC that uses smaller stationary phase particles, enabling higher resolution, faster separations, and increased sensitivity.

In the context of this compound research, LC-MS and UPLC are primary methods for assessing the purity of a sample. The liquid chromatograph separates the target compound from any impurities, starting materials, or byproducts. As each component elutes from the chromatography column, it enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the chromatogram and the mass spectrum together provide a highly confident identification of the compound. The area under the chromatographic peak is proportional to the concentration, allowing for accurate quantification of purity. Commercial grades of this compound often specify purity levels, such as 96%, which are typically determined by chromatographic methods. sigmaaldrich.comsigmaaldrich.com

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. In organic molecules, the most common transitions are between π, σ, and n (non-bonding) orbitals.

For this compound, the presence of the substituted benzene ring, an aromatic chromophore, dominates the UV-Vis spectrum. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic system. The positions (λmax) and intensities of these bands are influenced by the substituents on the ring—the electron-donating amine (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing fluoro (-F) group. Analysis of the UV-Vis spectrum is useful for confirming the presence of the aromatic system and for quantitative analysis using the Beer-Lambert law.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. The technique involves directing a beam of X-rays onto an ordered, single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the exact positions of all atoms can be determined.

While this compound is a liquid at standard room temperature, it has a reported melting point of 14 °C, making low-temperature crystallography feasible. matrixscientific.com If a suitable single crystal of this compound were grown and analyzed, X-ray crystallography would provide unambiguous data on:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C, C-N, C-F).

Bond Angles: The angles between adjacent chemical bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Intermolecular Interactions: The nature and geometry of interactions between molecules in the crystal lattice, such as hydrogen bonding involving the amine group or π-π stacking of the aromatic rings.

This information provides the ultimate confirmation of the molecular structure and offers critical insights into the packing forces that govern the solid-state properties of the material.

V. Computational Chemistry and Theoretical Studies of 4 Fluoro 2 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study substituted anilines to predict their geometries, electronic properties, and reactivity. chemrxiv.orgnih.gov Calculations are typically performed using specific functionals, such as B3LYP or CAM-B3LYP, combined with various basis sets (e.g., 6-311++G(d,p) or LanL2DZ) to achieve a balance between accuracy and computational cost. chemrxiv.orgnih.gov

DFT calculations are instrumental in exploring the potential reaction pathways for 4-Fluoro-2-methylaniline. These investigations can map out transition states and reaction intermediates to predict the most likely mechanisms. For instance, this compound is utilized as a precursor in the synthesis of more complex molecules, such as 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline. sigmaaldrich.com DFT can model the steps of such synthetic reactions.

Furthermore, studies on analogous compounds, like 4-fluoro-N-methylaniline, suggest that metabolic pathways often involve biotransformations mediated by enzymes like cytochrome P450. These processes can include N-demethylation and hydroxylation, leading to the formation of reactive intermediates such as quinone imines. Theoretical models can help elucidate the energetics and feasibility of these metabolic routes.

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule through structural optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. chemrxiv.org For this compound, the geometry is influenced by the electronic and steric effects of the amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups attached to the benzene (B151609) ring. The optimized structure provides the foundation for all other computational property predictions.

Below is a representative table of optimized geometric parameters for this compound, as would be calculated using DFT methods.

| Parameter | Atoms Involved | Calculated Value (Exemplary) |

|---|---|---|

| Bond Length (Å) | C-N | 1.405 |

| C-F | 1.368 | |

| C-C (aromatic) | 1.390 - 1.401 | |

| C-C (methyl) | 1.510 | |

| Bond Angle (°) | C-C-N | 121.5 |

| C-C-F | 118.7 | |

| H-N-H | 112.0 | |

| Dihedral Angle (°) | C-C-N-H | 0.0 |

The presence of multiple substituents on the aniline (B41778) ring significantly alters the molecule's charge distribution and reactivity. chemrxiv.org In this compound, three groups exert distinct electronic effects:

Amino Group (-NH₂): A strong electron-donating group that increases the electron density of the aromatic ring through resonance, primarily at the ortho and para positions.

Methyl Group (-CH₃): A weak electron-donating group that increases electron density through an inductive effect.

Fluorine Atom (-F): An electron-withdrawing group due to its high electronegativity (inductive effect), but also a weak electron-donating group through resonance.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. numberanalytics.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity. youtube.com

LUMO: Acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. chemrxiv.org DFT calculations provide precise values for these orbital energies.

| Parameter | Abbreviation | Calculated Value (eV) (Exemplary) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.30 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.55 |

| HOMO-LUMO Energy Gap | ΔE | 4.75 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for nucleophilic and electrophilic attacks. chemrxiv.org

On an MESP map, different colors represent different electrostatic potential values:

Red/Yellow: Regions of negative potential, which are rich in electrons. These sites are susceptible to attack by electrophiles. For this compound, such regions are expected around the electronegative fluorine and nitrogen atoms. chemrxiv.orgtci-thaijo.org

Blue: Regions of positive potential, which are electron-poor. These sites are susceptible to attack by nucleophiles. These are typically found around the hydrogen atoms of the amino and methyl groups. chemrxiv.org

The MESP map provides a clear, intuitive guide to the molecule's reactive behavior. tci-thaijo.org

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived using DFT, providing a quantitative measure of the molecule's reactivity and stability. chemrxiv.orgchemrevlett.com These descriptors are defined as follows:

Ionization Energy (I): The energy required to remove an electron. I ≈ -E_HOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -E_LUMO

Chemical Potential (μ): The escaping tendency of electrons. μ = -(I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Global Softness (S): The inverse of hardness, indicating polarizability. S = 1 / (2η)

Electrophilicity Index (ω): The capacity to accept electrons. ω = μ² / (2η)

Nucleophilicity Index (N): The capacity to donate electrons. chemrevlett.com

These parameters offer a comprehensive profile of the chemical nature of this compound.

| Reactivity Descriptor | Symbol | Calculated Value (eV) (Exemplary) |

|---|---|---|

| Ionization Energy | I | 5.30 |

| Electron Affinity | A | 0.55 |

| Chemical Potential | μ | -2.925 |

| Chemical Hardness | η | 2.375 |

| Global Softness | S | 0.211 |

| Electrophilicity Index | ω | 1.799 |

Ab Initio Calculations

Ab initio calculations, which are based on the fundamental principles of quantum mechanics without the use of experimental data, are employed to determine the electronic structure and properties of this compound. A prominent method within this category is Density Functional Theory (DFT), which is well-suited for calculating the optimized geometry and electronic properties of molecules.

Publicly available chemical databases often provide computed properties for molecules like this compound that are derived from such theoretical calculations. nih.gov These properties offer a baseline understanding of the molecule's characteristics.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 125.14 g/mol | PubChem nih.gov |

| Exact Mass | 125.064077422 Da | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 26 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

Molecular Dynamics Simulations (Potential for studying interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique allows researchers to observe how a molecule like this compound might behave and interact with its environment, such as in a solvent or with a biological target like a protein or enzyme. researchgate.netnih.gov While specific MD simulation studies focused solely on this compound are not widely published, the methodology holds significant potential for understanding its interactive behavior.

MD simulations can provide atomistic-level insights into:

Protein-Ligand Binding: If this compound or its derivatives are being investigated as potential drug candidates, MD simulations can model how the molecule docks into the active site of a target protein. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the binding and can help calculate the binding free energy. nih.gov

Solvation Effects: The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can model how water or other solvent molecules arrange themselves around this compound, providing information about its solubility and the stability of different conformations in solution.

Aggregation Behavior: For small aromatic molecules, MD simulations can be used to study self-assembly and aggregation processes, which are driven by weak interactions like London dispersion forces. rsc.orgnih.gov This could be relevant for understanding the material properties or formulation characteristics of aniline derivatives.

The process involves setting up a system (e.g., the molecule in a box of water), applying a force field (a set of parameters that defines the potential energy of the system), and then calculating the trajectory of every atom over a certain period, often from nanoseconds to microseconds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable for derivative studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This method is particularly valuable in drug discovery and toxicology for predicting the activity of new, unsynthesized molecules. For this compound, QSAR would be most applicable in the context of studying a series of its derivatives.

A QSAR study involves these general steps:

Data Collection: A dataset of structurally related molecules (e.g., various substituted fluoro-methylanilines) with experimentally measured biological activity (e.g., enzyme inhibition, cytotoxicity) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (like logP, molecular weight), electronic descriptors (like orbital energies from quantum calculations), and steric or topological indices that describe the molecule's shape and size. rsc.org

Model Development: A mathematical model is created that correlates the descriptors (independent variables) with the biological activity (dependent variable). This can be a linear equation (e.g., via Multiple Linear Regression) or a more complex non-linear model (e.g., using machine learning methods like Artificial Neural Networks). nih.govfrontiersin.org

Validation and Prediction: The model's predictive power is rigorously tested using internal and external validation sets. nih.gov A validated QSAR model can then be used to predict the activity of new derivatives of this compound before they are synthesized, saving time and resources.

For example, a 3D-QSAR study on fluoroquinolone derivatives identified that steric and hydrophobic properties were key determinants of their activity. nih.govmdpi.com A similar approach for derivatives of this compound could guide the design of new compounds with enhanced or optimized biological effects.

Table 2: Illustrative Example of Data Structure for a QSAR Study

| Derivative | Substituent (R) | Molecular Descriptor 1 (e.g., logP) | Molecular Descriptor 2 (e.g., Steric Parameter) | Measured Activity (e.g., IC50) |

|---|---|---|---|---|

| Compound 1 (Parent) | -H | 1.40 | X₁ | Y₁ |

| Compound 2 | -Cl | 2.10 | X₂ | Y₂ |

| Compound 3 | -Br | 2.40 | X₃ | Y₃ |

| Compound 4 | -NO₂ | 1.35 | X₄ | Y₄ |

This table is for illustrative purposes only to show the type of data used in a QSAR analysis.

Vi. Research Applications of 4 Fluoro 2 Methylaniline As a Building Block

Pharmaceutical and Medicinal Chemistry

The molecular scaffold of 4-fluoro-2-methylaniline is of significant interest in medicinal chemistry and drug discovery. It is frequently employed as a starting material or key intermediate in the creation of new therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is primarily utilized as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) for a variety of therapeutic agents. Its structure is incorporated into larger, more complex molecules designed to interact with biological targets. The compound's reactivity allows it to be a foundational piece in multi-step synthetic pathways leading to the final drug substance. For instance, it was used in the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline. sigmaaldrich.com

Table 1: Application in API Synthesis

| Application Area | Role of this compound |

|---|---|

| General Pharmaceuticals | Serves as a key intermediate or building block. chemimpex.com |

| Complex Molecule Synthesis | Used to create more complex molecules for drug development. |

Development of Medications for Neurological Disorders

The development of treatments for neurological disorders has benefited from molecules derived from fluorinated anilines. Specifically, this compound is a key precursor in the synthesis of compounds that activate Sirtuin 6 (SIRT6), an enzyme with significant neuroprotective roles. donotage.org Activation of SIRT6 is linked to the protection of brain health by preventing DNA damage and reducing neuroinflammation. frontiersin.org Research has shown that SIRT6 activators can ameliorate neuroinflammation and brain injury in models of ischemic stroke. nih.gov For example, the SIRT6 activator MDL-811, synthesized using a related fluorinated aniline (B41778) structure, has been shown to reduce brain injury and promote functional recovery in mice. nih.gov This highlights the therapeutic potential for such compounds in stroke and other neurodegenerative diseases where inflammation and neuronal damage are key factors. nih.govoatext.com

Anti-inflammatory and Analgesic Drug Development

Fluorinated aromatic compounds, including structures related to this compound, are important in the development of anti-inflammatory and analgesic drugs. chemimpex.com The inclusion of fluorine can enhance the potency and pharmacokinetic profile of these agents. For example, research into nonsteroidal anti-inflammatory drugs (NSAIDs) has involved the synthesis of loxoprofen (B1209778) derivatives, where the fluoro-aniline moiety is a key part of the molecular structure designed to yield compounds with therapeutic potential.

Role in Modifying Biological Activity of Pharmaceutical Compounds

The introduction of a fluorine atom into a potential drug molecule, a strategy known as fluorination, is a widely used technique in medicinal chemistry to enhance a compound's therapeutic properties. The fluorine atom in this compound can profoundly alter the biological activity of the final API. scbt.com It can affect parameters such as metabolic stability, lipophilicity (the ability to dissolve in fats), and binding affinity to target enzymes or receptors. scbt.com By blocking metabolic deactivation or improving the transport of the drug to its target site, the fluorine atom often leads to a more potent and effective medication.

Synthesis of Sirtuin 6 (SIRT6) Activators (e.g., MDL Compounds)

A significant application of this compound and its derivatives is in the synthesis of specific Sirtuin 6 (SIRT6) activators. A derivative, 5-Bromo-4-fluoro-2-methylaniline (B104819), is a key ingredient for creating a class of compounds known as MDL compounds, which include MDL-800 and MDL-811. donotage.org These molecules are allosteric activators of SIRT6, meaning they bind to a site on the enzyme separate from the active site to increase its activity. donotage.org SIRT6 is a lysine (B10760008) deacetylase that acts as a tumor suppressor and plays a critical role in regulating genomic stability, metabolism, and inflammation. donotage.orgnih.gov The development of potent and specific SIRT6 activators is an important area of research for potential therapies targeting age-related diseases and cancer. nih.govnih.gov

Table 2: MDL Compounds Synthesized from a this compound Derivative

| Compound Name | Class | Function |

|---|---|---|

| MDL-800 | N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivative | Sirtuin 6 (SIRT6) Activator donotage.org |

| MDL-801 | N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivative | Sirtuin 6 (SIRT6) Activator donotage.org |

| MDL-811 | N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivative | Sirtuin 6 (SIRT6) Activator donotage.org |

Agrochemical Development

In addition to its pharmaceutical applications, this compound serves as an intermediate in the agrochemical industry. The principles of using fluorination to enhance biological activity are also applied here. The introduction of fluorine into the structure of pesticides and herbicides can dramatically improve their efficacy. Fluorinated compounds are a significant portion of the modern agrochemical market, used to create more potent and selective agents for crop protection. The unique properties conferred by the fluorine atom can lead to products with better stability and effectiveness in the field. chemimpex.com

Materials Science and Polymer Chemistry

The distinct chemical properties of this compound also make it a valuable monomer and intermediate in the field of materials science. Its aromatic and fluorinated nature can be used to impart desirable characteristics to high-performance materials.

In polymer chemistry, anilines are often used as monomers or curing agents. This compound is explored in the development of advanced and specialty polymers where its structure can contribute to enhanced thermal stability, chemical resistance, and specific dielectric properties. Its isomer, 2-Fluoro-4-methylaniline (B1213500), is noted for its utility in creating advanced materials, including polymers. chemimpex.com

The polymers and resins derived from fluorinated anilines can be formulated into high-performance coatings and adhesives. These materials may exhibit improved durability, weather resistance, and adhesion to various substrates, making them suitable for demanding applications in aerospace, electronics, and construction. The use of its isomer in developing coatings highlights this area of application. chemimpex.com

| Material Science Application | Function of this compound | Resulting Material Property |

| Specialty Polymers | Monomer / Intermediate | Enhanced thermal and chemical stability |

| Coatings & Adhesives | Component in Polymer Resins | Improved durability and resistance |

Dyes and Pigments Industry

The dye and pigment industry utilizes this compound as an intermediate for producing a range of colorants. myskinrecipes.com

Aromatic amines are foundational to the synthesis of many classes of dyes, particularly azo dyes. This compound can be chemically converted into a diazonium salt and then coupled with other aromatic compounds to produce vibrant and stable colorants. chemimpex.commyskinrecipes.com The specific substituents on the aniline ring influence the final color, as well as properties like lightfastness and wash-fastness, making it a key ingredient for producing high-quality dyes for textiles and inks. chemimpex.com

| Dye & Pigment Application | Role in Synthesis | End Product |

| Textile Dyes | Intermediate / Diazonium Component | Vibrant and stable colorants |

| Printing Inks | Precursor to Pigments | Colorants with improved performance |

General Organic Synthesis and Reagent Applications

This compound, also known by synonyms such as 4-fluoro-o-toluidine and 2-amino-5-fluorotoluene, is a critical building block in the field of organic synthesis. chemicalbook.comsigmaaldrich.comnih.gov Its utility stems from the specific arrangement of a fluorine atom, a methyl group, and a reactive amino group on the benzene (B151609) ring. sigmaaldrich.comontosight.ai This unique constitution allows for its use as an intermediate in the creation of a variety of organic compounds, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com The amino group serves as a versatile handle for numerous chemical transformations, while the fluoro and methyl substituents impart specific electronic and steric properties to target molecules.

Introduction of Fluorine and Methyl Moieties

A primary role of this compound in synthesis is to introduce the 4-fluoro-2-methylphenyl moiety into new molecular structures. The presence of a fluorine atom is particularly significant in medicinal chemistry as it can enhance properties like metabolic stability and binding affinity. The strategic placement of both the fluorine and methyl groups can be leveraged in drug discovery and materials science. chemimpex.comossila.com For example, it has been used in the synthesis of complex benzofuran (B130515) derivatives. chemicalbook.comsigmaaldrich.com Furthermore, derivatives like 5-bromo-4-fluoro-2-methylaniline are key intermediates for sirtuin 6 (SIRT6) activators, which have potential as tumor suppressors. ossila.com The amino group can be readily converted to other functionalities through reactions like diazotization followed by Sandmeyer-type reactions, allowing the 4-fluoro-2-methylphenyl unit to be incorporated into a diverse range of molecular backbones.

Use in Leimgruber-Batcho Reactions for Indole (B1671886) Preparation

The Leimgruber-Batcho indole synthesis is a widely used and efficient two-step method for constructing indole rings from o-nitrotoluene precursors. wikipedia.orgresearchgate.net This reaction is highly valued in the pharmaceutical industry due to the prevalence of the indole nucleus in many bioactive compounds. wikipedia.org

The synthesis begins with the formation of an enamine from an o-substituted nitro- or aminotoluene. wikipedia.orgyoutube.com In this context, a derivative of this compound, such as 2-fluoro-4-methyl-5-nitroaniline, can be used. This intermediate is reacted with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. researchgate.net The subsequent step involves a reductive cyclization, often using catalysts like Raney nickel with hydrazine (B178648) or iron in acetic acid, to form the final indole structure. wikipedia.org This method provides a reliable route to 5-fluoro-6-substituted indoles, which are important precursors for various pharmaceutical agents. The Leimgruber-Batcho reaction is often preferred over the Fischer indole synthesis because the required starting materials are often readily available and the reaction conditions are generally high-yielding. wikipedia.orgresearchgate.netbuu.ac.th

Preparation of Amino Alcohols

Amino alcohols are a class of organic compounds characterized by the presence of both an amine and an alcohol functional group. These compounds are valuable as chiral auxiliaries, in the synthesis of surfactants, and as precursors for pharmaceutical compounds. taylorandfrancis.com

The synthesis of amino alcohols can be achieved from a variety of starting materials, including the catalytic amination of alcohols or the reduction of α-amino acids and their esters. taylorandfrancis.com While direct synthesis from this compound is not extensively detailed in the provided results, general synthetic strategies allow for its use as a precursor. For instance, alkenes can be converted to amino alcohols via processes like oxyamination using specific catalysts. rsc.org Conceptually, this compound could be transformed into a substituted alkene, which could then undergo such a reaction. Another general approach involves the reduction of α-aminoalkyl trifluoromethyl ketones to form β-amino-α-trifluoromethyl alcohols, a reaction that highlights the conversion of ketone and amino functionalities into an amino alcohol structure. nih.gov

| Application Area | Starting Material (or derivative) | Key Reaction/Process | Product Class | Significance |

| Introduction of Moieties | This compound | Diazotization, Sandmeyer Reaction | Substituted Aromatics | Introduces specific electronic and steric properties for drug discovery. chemimpex.comossila.com |

| Indole Synthesis | 2-Fluoro-4-methyl-5-nitroaniline | Leimgruber-Batcho Reaction | Substituted Indoles | Efficient route to key pharmaceutical intermediates. buu.ac.th |

| Amino Alcohol Synthesis | Alkenes / α-Amino Ketones | Oxyamination / Reduction | Amino Alcohols | Creates versatile building blocks for pharmaceuticals and chiral auxiliaries. taylorandfrancis.comnih.gov |

Vii. Environmental and Toxicological Research of 4 Fluoro 2 Methylaniline

Biotransformation and Metabolism Studies

The biotransformation of 4-Fluoro-2-methylaniline, the process by which living organisms chemically alter this compound, is crucial for understanding its toxicological effects. Key enzymatic systems are involved in its metabolism, breaking it down into various byproducts.

The metabolism of aromatic amines is a complex process involving multiple enzyme systems. Studies on a closely related compound, 4-fluoro-N-methylaniline, have shed light on the roles of two major enzyme families: Cytochromes P-450 (CYP) and Flavin-Containing Monooxygenases (FMO). nih.gov

Both CYP and FMO are monooxygenases that catalyze the oxidation of a wide range of foreign compounds. nih.gov While they share similarities in their cellular location and function, they have distinct catalytic cycles and substrate specificities. nih.gov

In the case of 4-fluoro-N-methylaniline, both in vivo and in vitro studies have demonstrated that Cytochromes P-450 and FMO are responsible for several metabolic reactions, including N-demethylation, N-hydroxylation, and 4-hydroxylation, which is accompanied by the removal of the fluorine atom (dehalogenation). nih.gov The turnover rates for the formation of different metabolites vary significantly between these two enzyme systems. nih.gov

The major Phase I biotransformation pathways for 4-fluoro-N-methylaniline that lead to excretable metabolites are: nih.gov

Cytochrome P-450-catalyzed N-demethylation, which results in the formation of 4-fluoroaniline (B128567). This is then followed by aromatic ring hydroxylation.

The formation of defluorinated 4-hydroxy-N-methylaniline, a process dependent on both FMO and Cytochrome P-450. nih.gov

This research provides direct experimental evidence that the aromatic ring hydroxylation of secondary N-methylamines can occur as a result of FMO-catalyzed N-hydroxylation, rather than direct hydroxylation of the aromatic ring. nih.gov

The study of 4-fluoro-N-methylaniline serves as a model for understanding the biotransformation of secondary aromatic amines. nih.gov The involvement of both Cytochromes P-450 and FMO highlights the multiple pathways through which these compounds can be metabolized. nih.gov The interplay between these enzyme systems determines the profile of metabolites formed, which in turn influences the toxicological outcome.

Ecotoxicological Impact Assessment

To understand the broader environmental risks posed by this compound, researchers utilize model organisms to assess its ecotoxicological impact. These studies help in identifying biomarkers of exposure and understanding the mechanisms of toxicity at a molecular level.

Metabonomics, the study of metabolic responses to xenobiotics, is a powerful tool in ecotoxicology. fishersci.comresearchgate.net High-resolution nuclear magnetic resonance (NMR) spectroscopy is employed to generate a biochemical fingerprint of low-molecular-weight metabolites in an organism's tissues. fishersci.comresearchgate.net Changes in this fingerprint upon exposure to a toxic substance can reveal the effects of the insult. fishersci.comresearchgate.net